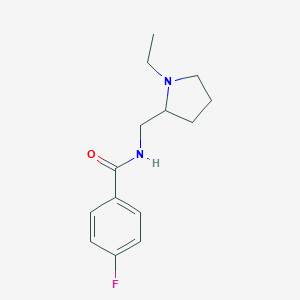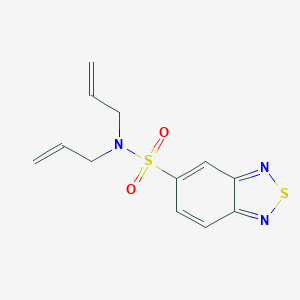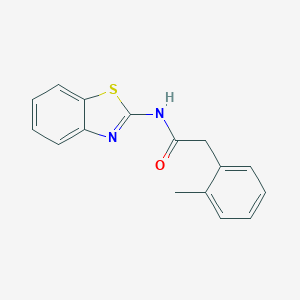
n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide
Overview
Description
n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a fluorine atom attached to the benzamide structure, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with N-[(1-ethylpyrrolidin-2-yl)methyl]amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylpyrrolidin-2-one: A similar compound with a pyrrolidine ring but without the fluorine atom.
Amisulpride impurity B: Contains a similar pyrrolidine structure but with different substituents.
Uniqueness
n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19FN2O |
|---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C14H19FN2O/c1-2-17-9-3-4-13(17)10-16-14(18)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10H2,1H3,(H,16,18) |
InChI Key |
KXSZOAALIHQNFE-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl {4-[(isopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B259757.png)
![4-{4-methyl-5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B259758.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B259762.png)
![4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B259763.png)


![5,5-Dimethyl-3-(2-pyridinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B259772.png)
![2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl acetate](/img/structure/B259773.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxy-3-nitrophenyl acetate](/img/structure/B259774.png)
![1-Methyl-4-[5-(2,3,6-trimethylphenoxy)pentyl]piperazine](/img/structure/B259781.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B259784.png)

